molecular formula C8H7F2NO3 B15074304 2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol

2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol

Cat. No.: B15074304
M. Wt: 203.14 g/mol
InChI Key: QDSJSRYMKHJGEH-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a hydroxyl group on the ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol typically involves the reaction of 4-nitrobenzaldehyde with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyltrimethylsilane (TMSCF2H) in the presence of a base such as potassium tert-butoxide (KOtBu) to introduce the difluoromethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone, 2,2-Difluoro-1-(4-nitrophenyl)ethanone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2,2-Difluoro-1-(4-nitrophenyl)ethanone.

    Reduction: 2,2-Difluoro-1-(4-aminophenyl)ethan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol and its derivatives often involves interactions with biological macromolecules. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s stability and bioavailability. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

    2,2-Difluoro-1-(4-nitrophenyl)ethanone: Similar structure but lacks the hydroxyl group.

    2,2-Difluoro-1-(4-aminophenyl)ethan-1-ol: Similar structure but with an amino group instead of a nitro group.

    2,2-Difluoro-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol is unique due to the combination of its difluoromethyl and nitro groups, which impart distinct chemical reactivity and potential biological activity. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

2,2-difluoro-1-(4-nitrophenyl)ethanol

InChI

InChI=1S/C8H7F2NO3/c9-8(10)7(12)5-1-3-6(4-2-5)11(13)14/h1-4,7-8,12H

InChI Key

QDSJSRYMKHJGEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)O)[N+](=O)[O-]

Origin of Product

United States

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